molecular formula C18H17N3O4S B1231404 N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

Cat. No. B1231404
M. Wt: 371.4 g/mol
InChI Key: LJVKFLCDKFMANZ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide is a dimethoxybenzene.

Scientific Research Applications

Therapeutic Potential and Anticancer Applications

Benzothiazole derivatives, including compounds with structures similar to N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide, have shown significant promise in therapeutic applications, especially in cancer treatment. These compounds are noted for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are being developed as potential antitumor agents, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could serve in the discovery of new chemical entities progressing towards the market (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Activity Relationship (SAR) and Medicinal Chemistry

Benzothiazole and its derivatives are vital in medicinal chemistry due to their varied biological activities and less toxic effects. The presence of the benzothiazole scaffold in molecules has been linked to a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anticancer activities. The review on benzothiazole derivatives reveals that substitution on the C-2 carbon atom and C-6 are key to a variety of biological activities, making benzothiazole a rapidly developing and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).

Advances in Benzothiazole-Based Chemotherapeutics

Recent research has focused on the structural modifications of benzothiazole scaffolds and their conjugate systems as new antitumor agents. These studies have led to the development of benzothiazole derivatives that possess potent anticancer activity, which can be further developed as drug candidates. The versatility of the benzothiazole conjugates and their potential synergistic effects suggest a promising direction for the development of new generation drugs for cancer chemotherapy (Ahmed et al., 2012).

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C18H17N3O4S/c1-23-14-8-7-12(9-15(14)24-2)10-19-25-11-17(22)21-18-20-13-5-3-4-6-16(13)26-18/h3-10H,11H2,1-2H3,(H,20,21,22)/b19-10+

InChI Key

LJVKFLCDKFMANZ-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OCC(=O)NC2=NC3=CC=CC=C3S2)OC

SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)NC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)NC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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